Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
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Overview
Description
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyranochromene family, which is characterized by a fused ring system containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyranochromene core, followed by the introduction of diethylaminoethyl groups. Common reagents used in these reactions include aldehydes, amines, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The diethylaminoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or a lead compound in developing new drugs.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
- Bis(2-(dimethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific diethylaminoethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
343822-31-1 |
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Molecular Formula |
C27H34N2O8 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate |
InChI |
InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3 |
InChI Key |
DYRLCHREYKGIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
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